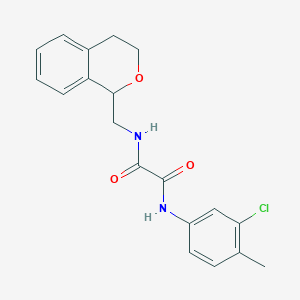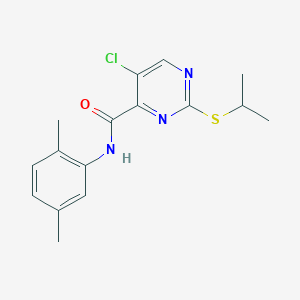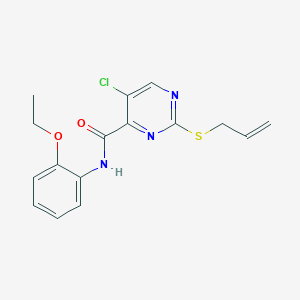
N-(3-chloro-4-methylphenyl)-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated phenyl group, a dihydrobenzopyran moiety, and an ethanediamide linkage, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the 3-chloro-4-methylphenyl intermediate: This step involves the chlorination of 4-methylphenyl using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Synthesis of the dihydrobenzopyran intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the two intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE: Unique due to its specific combination of functional groups.
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]PROPANDIAMIDE: Similar structure but with a propanediamide linkage.
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]BUTANEDIAMIDE: Similar structure but with a butanediamide linkage.
Uniqueness
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE stands out due to its specific ethanediamide linkage, which may confer unique chemical and biological properties compared to its analogs.
特性
分子式 |
C19H19ClN2O3 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
N'-(3-chloro-4-methylphenyl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)oxamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-6-7-14(10-16(12)20)22-19(24)18(23)21-11-17-15-5-3-2-4-13(15)8-9-25-17/h2-7,10,17H,8-9,11H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
BGTCKGWPFJQIGH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2C3=CC=CC=C3CCO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11382600.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11382608.png)
![5-ethyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11382611.png)
![5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11382641.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11382648.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11382653.png)
![Ethyl 4-amino-2-[(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B11382654.png)
![1-(3-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382655.png)

![N-(4-ethylphenyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11382666.png)

![N-[4-(dimethylamino)benzyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B11382679.png)
